molecular formula C26H20ClN3O3S B2696173 N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 872196-72-0

N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No. B2696173
M. Wt: 489.97
InChI Key: MTTDKVYXIFHHRU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Characterization

N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has been the subject of vibrational spectroscopic characterization to understand its stereo-electronic interactions, stability, and molecular geometry. Spectroscopic techniques such as Raman and Fourier transform infrared spectroscopy, combined with density functional theory (DFT), provide deep insights into the vibrational signatures, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Such characterization is essential for elucidating the compound's physicochemical properties and potential applications in materials science and pharmacology (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

The study of the crystal structures of related compounds provides insights into their molecular conformation, packing, and hydrogen bonding models. Such analyses are crucial for understanding the compound's physical properties and interactions in solid-state chemistry. Investigations into the crystal structures of similar N-(chlorophenyl)-2-{[diaminopyrimidin-2-yl]sulfanyl}acetamides reveal folded conformations and intramolecular hydrogen bonding, emphasizing the impact of molecular geometry on the compound's physical and chemical behavior (Subasri et al., 2016; Subasri et al., 2017).

Synthesis and Reactivity

Research into the synthesis and reactivity of N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide and related compounds is pivotal for their application in creating novel materials and pharmaceuticals. Studies demonstrate the compound's potential in forming stable hydrogen-bonded structures and the synthesis of novel derivatives with promising biological and chemical properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014; Rehman et al., 2013).

Biological Screening

While the primary compound itself may not have been directly linked to biological screening, related compounds have been synthesized and evaluated for biological activities, including antimicrobial effects. This research underscores the potential of such compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-32-20-12-6-16(7-13-20)24-29-25-21(14-17-4-2-3-5-22(17)33-25)26(30-24)34-15-23(31)28-19-10-8-18(27)9-11-19/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTDKVYXIFHHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

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